molecular formula C25H23OSb B088660 Tetraphenylantimony(V) methoxide CAS No. 14090-94-9

Tetraphenylantimony(V) methoxide

Cat. No.: B088660
CAS No.: 14090-94-9
M. Wt: 461.2 g/mol
InChI Key: ITTUBOUUCYWGCV-UHFFFAOYSA-N
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Description

Tetraphenylantimony(V) methoxide is an organometallic compound that features antimony in its +5 oxidation state. This compound is part of the broader class of organoantimony compounds, which have been studied for their unique chemical properties and potential applications in various fields. The molecular formula of this compound is C25H23OSb, and it is known for its distinctive structure where the antimony atom is bonded to four phenyl groups and one methoxide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylantimony(V) methoxide can be synthesized through the reaction of tetraphenylantimony bromide with sodium methoxide. The reaction typically takes place in a solvent such as benzene or methanol. The general reaction is as follows:

Ph4SbBr+NaOCH3Ph4SbOCH3+NaBrPh_4SbBr + NaOCH_3 \rightarrow Ph_4SbOCH_3 + NaBr Ph4​SbBr+NaOCH3​→Ph4​SbOCH3​+NaBr

After the reaction, the solvent is removed, and the solid residue is recrystallized from a mixture of benzene and petroleum ether to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods with appropriate scaling and optimization for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylantimony(V) methoxide undergoes various chemical reactions, including substitution and coordination reactions. It can react with different nucleophiles and electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with halides, pseudohalides, and carboxylates to form corresponding derivatives.

    Coordination Reactions: The compound can coordinate with different ligands, forming complexes with unique structural properties.

Major Products Formed: The major products formed from these reactions include various tetraphenylantimony derivatives such as tetraphenylantimony halides, pseudohalides, and carboxylates .

Scientific Research Applications

Tetraphenylantimony(V) methoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetraphenylantimony(V) methoxide involves its ability to form coordination complexes with various ligands. The antimony atom in the compound can interact with different nucleophiles and electrophiles, leading to the formation of stable complexes. These interactions are crucial for its reactivity and applications in different fields .

Comparison with Similar Compounds

  • Tetraphenylantimony bromide
  • Tetraphenylantimony chloride
  • Tetraphenylantimony nitrate

Comparison: Tetraphenylantimony(V) methoxide is unique due to the presence of the methoxide group, which imparts distinct reactivity and coordination properties compared to other tetraphenylantimony derivatives. For instance, while tetraphenylantimony bromide and chloride are primarily used for halide substitution reactions, this compound is more versatile in forming various coordination complexes .

Properties

CAS No.

14090-94-9

Molecular Formula

C25H23OSb

Molecular Weight

461.2 g/mol

IUPAC Name

methanolate;tetraphenylstibanium

InChI

InChI=1S/4C6H5.CH3O.Sb/c4*1-2-4-6-5-3-1;1-2;/h4*1-5H;1H3;/q;;;;-1;+1

InChI Key

ITTUBOUUCYWGCV-UHFFFAOYSA-N

SMILES

CO[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C[O-].C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

TETRAPHENYLANTIMONY(V) METHOXIDE

Origin of Product

United States

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